Lipophilicity-Driven Differentiation: XLogP3 Comparison Against the Des-Chloro Analog (N3-TMP-Pyridazine-3,4-diamine)
The introduction of the 6-chloro substituent precisely tunes the lipophilicity of the pyridazine core. Computed XLogP3-AA values show that 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine has a value of 1.8, whereas the des-chloro analog, N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine, has a calculated XLogP3 of 1.1 [1]. This 0.7 log unit increase results from the halogen substitution, which is a well-established strategy to enhance membrane permeability without excessive molecular weight gain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine: 1.1 |
| Quantified Difference | +0.7 log units |
| Conditions | Computational model (XLogP3 3.0) as per PubChem; no experimental context. |
Why This Matters
For CNS drug discovery programs, an XLogP3 value of 1.8 is closer to the ideal range (1-3) for blood-brain barrier permeability, making this compound a more suitable intermediate for CNS-penetrant SMN2 modulators compared to a more polar des-chloro analog.
- [1] Computed XLogP3 values from PubChem. Target compound CID 148186990 (XLogP 1.8); Comparator structure derived from PubChem CID 148186990 with chlorine atom replaced by hydrogen. View Source
